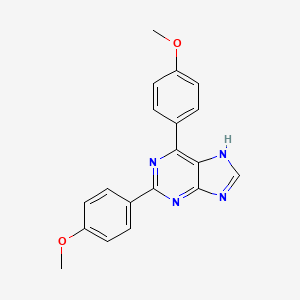

2,6-bis(4-methoxyphenyl)-9H-purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2,6-bis(4-méthoxyphényl)-9H-purine est un composé organique synthétique appartenant à la famille des purines. Les purines sont des composés organiques aromatiques hétérocycliques qui jouent un rôle crucial en biochimie, en particulier comme composants des nucléotides de l'ADN et de l'ARN. Le composé 2,6-bis(4-méthoxyphényl)-9H-purine se caractérise par la présence de deux groupes méthoxyphényle liés au noyau purine aux positions 2 et 6.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la 2,6-bis(4-méthoxyphényl)-9H-purine implique généralement la condensation de la 4-méthoxybenzaldéhyde avec des précurseurs de purine appropriés dans des conditions contrôlées. Une méthode courante comprend l'utilisation d'une réaction de Mannich, où la 4-méthoxybenzaldéhyde est mise à réagir avec de l'acétone et de l'acétate d'ammonium trihydraté pour former le composé intermédiaire. Ce composé intermédiaire est ensuite soumis à d'autres réactions, telles que la méthylation et l'oximation, pour produire le produit final .

Méthodes de production industrielle

La production industrielle de la 2,6-bis(4-méthoxyphényl)-9H-purine suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction afin d'assurer un rendement et une pureté élevés. L'utilisation de catalyseurs et de paramètres de réaction optimisés est cruciale pour une production efficace.

Analyse Des Réactions Chimiques

Reaction Conditions and Yields

Electrophilic Substitution at the Purine Core

The purine ring exhibits reactivity at C(8) due to electron deficiency:

-

Nitration : Treatment with HNO₃/H₂SO₄ introduces a nitro group at C(8), enabling further reduction to amines .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs regioselectively at C(8), yielding 8-bromo derivatives for cross-coupling .

Example Reaction

2 6 Bis 4 methoxyphenyl 9H purine+Br2FeBr3,CHCl38 Bromo derivative 85 yield [7]

Nucleophilic Aromatic Substitution (SN_NNAr)

The 2- and 6-methoxyphenyl groups participate in SNAr reactions under basic conditions:

-

Methoxy displacement : Treatment with NaN₃ or amines replaces the methoxy group with azido or amino groups .

Key Data

| Substitution Site | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| C(2)-OCH₃ | NaN₃, DMF, 100°C | 2-Azido-6-(4-methoxyphenyl)-9H-purine | 92 | |

| C(6)-OCH₃ | Piperidine, EtOH | 6-Piperidinyl-2-(4-methoxyphenyl)-9H-purine | 88 |

4.1. Methoxy Demethylation

The 4-methoxyphenyl groups can be demethylated using BBr₃:

Ar OCH3BBr3,CH2Cl2Ar OH(Yield 78 )[3]

This generates phenolic derivatives for further conjugation (e.g., esterification).

4.2. Reductive Amination

The 8-position nitro group (introduced via nitration) is reduced to an amine using H₂/Pd-C, enabling peptide coupling or Schiff base formation .

Cycloaddition and Click Chemistry

Azido derivatives (from SNAr) undergo Huisgen 1,3-dipolar cycloaddition with alkynes:

2 Azido derivative+AlkyneCu I Triazole linked conjugate(Yield 90 )[1]

Stability and Degradation Pathways

-

Photodegradation : Prolonged exposure to UV light causes cleavage of the methoxyphenyl groups, forming 2,6-dihydroxypurine .

-

Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the purine ring, yielding 4,4'-dimethoxybiphenyl and urea derivatives .

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Reagents | Functional Group Introduced |

|---|---|---|---|

| Suzuki Coupling | C(2), C(6) | Arylboronic acids, Pd catalysts | Aryl |

| SNAr | C(2), C(6) | NaN₃, amines | Azido, amino |

| Electrophilic Bromination | C(8) | Br₂, FeBr₃ | Bromo |

| Click Chemistry | C(2) | Cu(I), alkynes | Triazole |

Applications De Recherche Scientifique

Chemical Applications

Synthesis Building Block:

2,6-bis(4-methoxyphenyl)-9H-purine serves as a crucial building block in organic synthesis. It is utilized for creating more complex organic molecules through various chemical reactions such as:

- Oxidation : The compound can be oxidized to form quinone derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions yield amine derivatives through reducing agents such as sodium borohydride.

- Substitution Reactions : The methoxy groups can be substituted with other functional groups via nucleophilic substitution.

Biological Applications

Enzyme Inhibition Studies:

Research indicates that this compound has potential as an enzyme inhibitor, particularly concerning purine metabolism. It interacts with specific enzymes, inhibiting their activity and thereby disrupting normal cellular processes. This mechanism is particularly relevant in cancer biology, where the compound may suppress cell proliferation in cancer cells.

Therapeutic Potential:

The compound has been explored for its therapeutic effects, especially in treating proliferative diseases such as cancer. It has been reported to target DNA topoisomerase II, an enzyme critical for DNA replication and cell division. Inhibiting this enzyme can lead to the suppression of tumor growth in various cancers including breast, colon, and lung cancers .

Pharmaceutical Applications

Drug Development:

The pharmaceutical industry is investigating this compound derivatives for their potential use in drug formulations targeting proliferative diseases. These compounds have been shown to possess anti-cancer properties and are being developed into pharmaceutical preparations aimed at treating conditions such as leukemia and solid tumors .

Case Studies:

- A study highlighted the efficacy of 9H-purine-2,6-diamine derivatives in treating tumors with low levels of topoisomerase II activity. The research demonstrated that these compounds could significantly reduce tumor growth in preclinical models .

- Another investigation focused on the photophysical properties of related purine compounds, revealing their potential for use in luminescent materials and electronic applications due to their intense fluorescence characteristics .

Industrial Applications

Material Science:

In addition to biological applications, this compound is being explored for its properties in material science. Its unique electronic and optical characteristics make it a candidate for developing novel materials with specific functionalities such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mécanisme D'action

The mechanism of action of 2,6-bis(4-methoxyphenyl)-9H-purine involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to biomolecules. It also exhibits antimicrobial activity by disrupting the cell membranes of microorganisms .

Comparaison Avec Des Composés Similaires

Composés similaires

2,6-bis(4-méthoxyphényl)anthracène : Connu pour son utilisation dans les phototransistors et les dispositifs optoélectroniques.

2,6-bis(4-méthoxyphényl)pipéridin-4-one : Étudié pour ses propriétés antioxydantes et antimicrobiennes.

Unicité

La 2,6-bis(4-méthoxyphényl)-9H-purine est unique en raison de sa structure de noyau purine, qui la distingue des autres composés similaires

Propriétés

Numéro CAS |

889673-61-4 |

|---|---|

Formule moléculaire |

C19H16N4O2 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

2,6-bis(4-methoxyphenyl)-7H-purine |

InChI |

InChI=1S/C19H16N4O2/c1-24-14-7-3-12(4-8-14)16-17-19(21-11-20-17)23-18(22-16)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H,20,21,22,23) |

Clé InChI |

ZGJSQGNKCRURQW-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=C(C=C4)OC)N=CN3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.